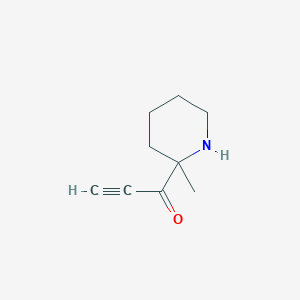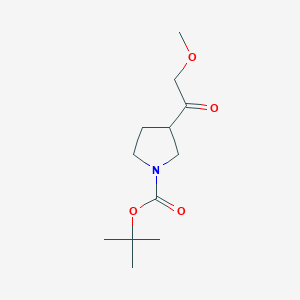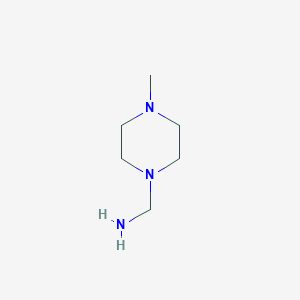
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluoroethyl group and the N,N-dimethyl substitution on the piperidine ring makes this compound unique. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Fluoroethylation: The introduction of the 2-fluoroethyl group is achieved through nucleophilic substitution reactions. For example, 2-fluoroethyl tosylate can be used as the fluoroethylating agent.
N,N-Dimethylation: The N,N-dimethylation of the piperidine ring can be carried out using formaldehyde and formic acid or other methylating agents under basic conditions.
Industrial production methods may involve continuous flow synthesis techniques to ensure high yields and purity .
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including analgesic and anxiolytic properties .
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-N,N-dimethylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
1-(2-Fluoroethyl)piperidine: Lacks the N,N-dimethyl substitution, resulting in different pharmacological properties.
N,N-Dimethylpiperidin-3-amine: Lacks the 2-fluoroethyl group, affecting its chemical reactivity and biological activity.
1-(2-Fluoroethyl)-N-methylpiperidin-3-amine: Contains only one methyl group, leading to variations in its interaction with molecular targets.
The unique combination of the 2-fluoroethyl group and N,N-dimethyl substitution in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H19FN2 |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-N,N-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C9H19FN2/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8H2,1-2H3 |
Clé InChI |
CDXCDLPKULUUJD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCN(C1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)





![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)




